molecular formula C19H19N3OS2 B11174192 N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)acetamide

N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)acetamide

Cat. No.: B11174192
M. Wt: 369.5 g/mol
InChI Key: NDTHGQJHFHPSSL-UHFFFAOYSA-N
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Description

N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)acetamide: is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)acetamide typically involves multiple steps, starting with the formation of the thiadiazole ring. This can be achieved through the cyclization of appropriate precursors under specific conditions. The phenylpropyl and phenylsulfanyl groups are then introduced through substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to produce the compound efficiently and cost-effectively while maintaining high quality.

Chemical Reactions Analysis

Types of Reactions: N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Chemistry: In chemistry, N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biology, this compound may be used to study the interactions between small molecules and biological macromolecules. Its ability to interact with proteins, nucleic acids, and other biomolecules makes it a valuable tool for biochemical research.

Medicine: In medicine, this compound may have potential therapeutic applications. Its unique structure could be explored for drug development, particularly in targeting specific enzymes or receptors.

Industry: In industry, this compound may be used in the development of new materials, such as polymers or coatings. Its chemical properties could be leveraged to create products with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Uniqueness: The uniqueness of This compound lies in its specific combination of functional groups and its potential applications across various fields. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a versatile and valuable compound for research and development.

Properties

Molecular Formula

C19H19N3OS2

Molecular Weight

369.5 g/mol

IUPAC Name

N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-2-phenylsulfanylacetamide

InChI

InChI=1S/C19H19N3OS2/c23-17(14-24-16-11-5-2-6-12-16)20-19-22-21-18(25-19)13-7-10-15-8-3-1-4-9-15/h1-6,8-9,11-12H,7,10,13-14H2,(H,20,22,23)

InChI Key

NDTHGQJHFHPSSL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCC2=NN=C(S2)NC(=O)CSC3=CC=CC=C3

Origin of Product

United States

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